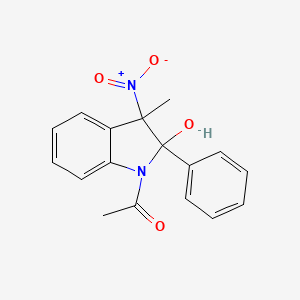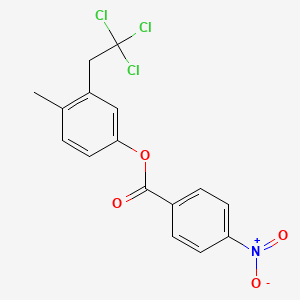![molecular formula C11H14N2O B14353991 (NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine](/img/structure/B14353991.png)
(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine is an organic compound characterized by its unique structure, which includes a hydroxylamine functional group and a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine typically involves the reaction of 2,6-dimethylaniline with a suitable aldehyde or ketone under acidic or basic conditions to form the imine intermediate. This intermediate is then treated with hydroxylamine to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as crystallization or chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or halogens. Reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
科学的研究の応用
(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of (NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-Phenylhydroxylamine: Similar structure but lacks the dimethyl substitution on the phenyl ring.
N-(2,6-Dimethylphenyl)hydroxylamine: Similar but without the imine group.
N-(2,6-Dimethylphenyl)imine: Lacks the hydroxylamine group.
Uniqueness
(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine is unique due to the presence of both the imine and hydroxylamine functional groups, which confer distinct chemical reactivity and potential biological activity. The dimethyl substitution on the phenyl ring further enhances its stability and specificity in various applications.
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine |
InChI |
InChI=1S/C11H14N2O/c1-8-5-4-6-9(2)11(8)13-10(3)7-12-14/h4-7,14H,1-3H3/b12-7+,13-10? |
InChIキー |
KLGJEBFHDCPUPI-MBVKHSJWSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)N=C(C)/C=N/O |
正規SMILES |
CC1=C(C(=CC=C1)C)N=C(C)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)
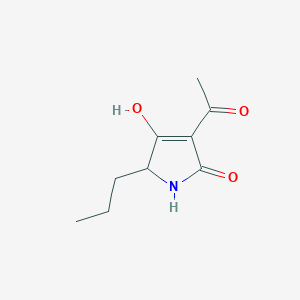
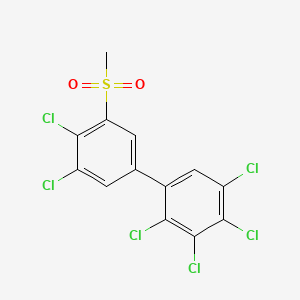
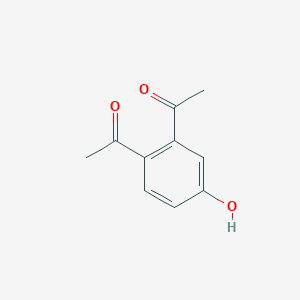
![3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14353937.png)
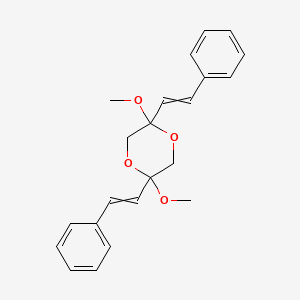
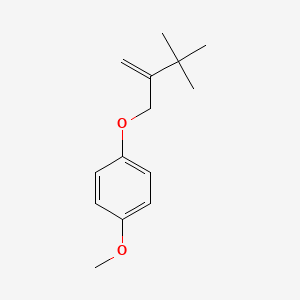
![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide](/img/structure/B14353950.png)
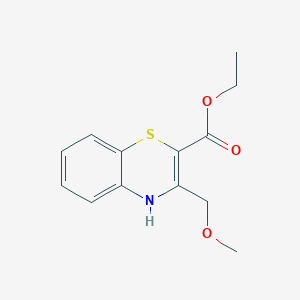
![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
